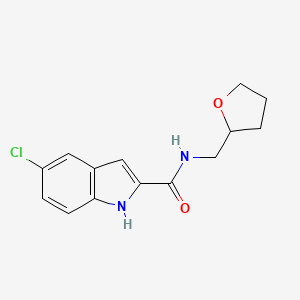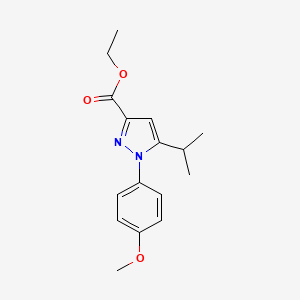
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a dioxaborolane ring, a chlorophenoxy group, and a phenyl group, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- typically involves the reaction of phenylboronic acid with 2-chlorophenol in the presence of a base, followed by the formation of the dioxaborolane ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into boronic esters with different substituents.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized boronic esters .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, while the phenyl and chlorophenoxy groups provide additional sites for chemical modifications. These interactions enable the compound to participate in a wide range of chemical reactions and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester with similar reactivity but different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic synthesis reactions.
Uniqueness
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of both phenyl and chlorophenoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
2412-74-0 |
|---|---|
Fórmula molecular |
C15H14BClO3 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
4-[(2-chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H14BClO3/c17-14-8-4-5-9-15(14)18-10-13-11-19-16(20-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Clave InChI |
CYBDTKBNMLHPOR-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)COC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)


![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)
![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)


![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)

![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)

![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
